molecular formula C24H27O2PSi B1600107 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution CAS No. 566190-45-2

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution

Cat. No.: B1600107
CAS No.: 566190-45-2
M. Wt: 406.5 g/mol
InChI Key: QTYUNPJLGFKKRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate is the alcohol functional group in organic compounds . The compound acts as a reagent in the Mitsunobu reaction, which is a powerful method for the inversion of stereogenic centers in natural product synthesis .

Mode of Action

The compound interacts with its targets through the Mitsunobu reaction . The triphenylphosphine combines with diethylazodicarboxylate (DEAD) to generate a phosphonium intermediate that binds to the alcohol oxygen, activating it as a leaving group . Substitution by the carboxylate, mercaptyl, or other nucleophile completes the process .

Biochemical Pathways

The Mitsunobu reaction affects the synthesis of esters, phenyl ethers, thioethers, and various other compounds . The reaction proceeds with clean inversion, which makes the Mitsunobu Reaction with secondary alcohols a powerful method for the inversion of stereogenic centers in natural product synthesis .

Pharmacokinetics

Its solubility in tetrahydrofuran, chloroform, dichloromethane, and dimethyl sulfoxide suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of new organic compounds with inverted stereochemistry . This can be particularly useful in the synthesis of complex organic molecules, including pharmaceuticals .

Action Environment

The efficacy and stability of 2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . Its reaction suitability includes Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Chemical Reactions Analysis

Types of Reactions

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester is widely used in scientific research due to its versatility and efficiency. Some of its applications include:

Comparison with Similar Compounds

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of a phosphine ligand and an ester group. Similar compounds include:

    Triphenylphosphine: A widely used phosphine ligand but lacks the ester functionality.

    Diphenyl(trimethylsilyl)phosphine: Similar in structure but does not have the benzoic acid moiety.

    4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid) dipotassium salt hydrate: Another phosphine ligand with different functional groups.

These compounds differ in their reactivity, solubility, and steric effects, making 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester a valuable alternative in specific applications .

Properties

IUPAC Name

2-trimethylsilylethyl 4-diphenylphosphanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O2PSi/c1-28(2,3)19-18-26-24(25)20-14-16-23(17-15-20)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUNPJLGFKKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O2PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460381
Record name 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566190-45-2
Record name 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 566190-45-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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